4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid
Description
4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid (chemical formula: C₁₂H₁₆N₂O₄, molecular weight: 252.27 g/mol) is a benzoic acid derivative featuring a tert-butylcarbamoyl group at the 4-position and a hydroxyl group at the 2-position. This compound is structurally characterized by its dual functional groups: the carboxylic acid moiety imparts acidity and hydrogen-bonding capacity, while the tert-butylcarbamoyl group enhances lipophilicity and steric bulk, influencing its pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
4-(tert-butylcarbamoylamino)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)14-11(18)13-7-4-5-8(10(16)17)9(15)6-7/h4-6,15H,1-3H3,(H,16,17)(H2,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSXDIUBGUXXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC(=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid typically involves the reaction of 4-amino-2-hydroxybenzoic acid with tert-butyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction . The reaction mixture is then stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds related to 4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid. For instance, a compound structurally similar to this acid has been evaluated for its ability to mitigate oxidative stress in neuronal cells. In an experimental model simulating ischemic stroke, the compound demonstrated significant anti-apoptotic effects and reduced oxidative stress markers in mouse Neuro 2A neuroblastoma cells and primary cortical neurons .
Key Findings:
- Mechanism: The compound improves cell survival by modulating the Akt/Nrf2/HO-1 signaling pathway.
- Results: It significantly decreased reactive oxygen species (ROS) levels and enhanced mitochondrial membrane potential, indicating its potential as a therapeutic agent for stroke-related injuries.
Anti-inflammatory Activity
Another application of this compound is its anti-inflammatory properties. Research has shown that derivatives of this compound can inhibit inflammatory responses effectively. A study synthesized various tert-butyl substituted phenylcarbamate derivatives, which were tested for their anti-inflammatory activity against standard drugs like indomethacin .
Research Insights:
- Inhibition Rates: The newly synthesized compounds exhibited inhibition rates ranging from 39% to over 54% in carrageenan-induced rat paw edema models.
- Implications: These findings suggest that compounds related to this compound could serve as promising candidates for developing new anti-inflammatory medications.
Coenzyme Q10 Biosynthesis
The role of this compound in biosynthesis pathways is another significant area of research. It has been shown that derivatives of 4-hydroxybenzoic acid can stimulate endogenous coenzyme Q10 (CoQ10) production, which is crucial for mitochondrial function and energy metabolism .
Study Outcomes:
- Biosynthesis Stimulation: In models of CoQ deficiency, supplementation with related compounds led to normalization of mitochondrial function.
- Clinical Relevance: This suggests potential therapeutic applications for conditions characterized by CoQ deficiencies, such as certain mitochondrial disorders.
Mechanism of Action
The mechanism of action of 4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of glycogen phosphorylase, affecting glucose metabolism .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Comparative Studies:
Positional Isomerism: The 4- vs. 5-substitution of the tert-butylcarbamoyl group (as in the target compound vs. its isomer) significantly impacts molecular polarity and solubility. For example, the 2-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to non-hydroxylated analogs .
Functional Group Contributions: Boronic Acid Derivatives: Compounds like 4-(tert-butylcarbamoyl)phenylboronic acid (MW 221.06) are valued in organic synthesis for cross-coupling reactions, unlike the target compound, which is tailored for bioactivity . Triazine-Based Analogs: The tert-butylcarbamoyl group in iscotrizinol (C₄₄H₅₉N₇O₅) contributes to UV-absorbing properties, highlighting the versatility of this substituent in diverse applications .
Pharmacological Relevance : Vidupiprant (C₃₃H₃₂Cl₂FN₃O₆S), a structurally complex derivative, demonstrates that tert-butylcarbamoyl groups can be integrated into drug candidates targeting specific receptors, though the target compound itself lacks direct clinical data .
Biological Activity
4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid, commonly referred to as a derivative of salicylic acid, exhibits a range of biological activities that have garnered attention in pharmacological and biochemical research. This compound is noted for its potential applications in therapeutic contexts, particularly in neuroprotection and oxidative stress mitigation.
Chemical Structure and Properties
The compound features a hydroxybenzoic acid backbone with a tert-butylcarbamoyl group, which enhances its solubility and biological activity. Its chemical structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with various molecular targets. It has been shown to modulate pathways associated with oxidative stress, particularly through the activation of the Nrf2/HO-1 signaling pathway , which is crucial for cellular defense against oxidative damage.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to reduce oxidative stress markers in cell models subjected to oxygen-glucose deprivation (OGD) and reperfusion injury. Key findings include:
- Reduction of Reactive Oxygen Species (ROS) : The compound effectively lowers intracellular ROS levels, which are implicated in cellular damage during ischemic events.
- Enhancement of Antioxidant Enzymes : Treatment with this compound elevates the activity of endogenous antioxidants such as catalase (CAT) and manganese superoxide dismutase (Mn-SOD), contributing to cellular protection against oxidative stress .
Neuroprotective Effects
In studies involving neuroblastoma cells and primary cortical neurons, this compound has been shown to:
- Reduce Apoptosis : The compound significantly decreases apoptosis rates induced by OGD/RP, suggesting its potential as a neuroprotective agent .
- Modulate Cell Signaling : It influences key signaling pathways, notably increasing the phosphorylation of Akt, which plays a role in cell survival .
Study on Neuroprotection
A notable study investigated the effects of this compound on neuroprotection against ischemic stroke models. The findings highlighted:
- Experimental Design : Utilization of mouse Neuro 2A cells exposed to OGD followed by reperfusion.
- Results : The compound reduced apoptosis and oxidative stress markers significantly compared to control groups, indicating its therapeutic potential in stroke management .
Comparative Analysis with Similar Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
